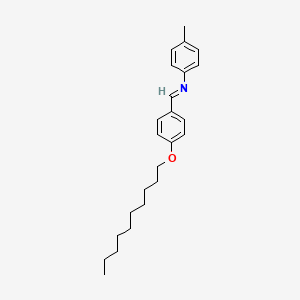

p-Decyloxybenzylidene p-toluidine

Description

Significance of Schiff Base Liquid Crystals in Materials Science

Schiff base liquid crystals, characterized by the azomethine (-CH=N-) linkage, are a cornerstone in the development of advanced materials. Their rigid molecular structure, enhanced thermal stability, and the polarity of the imine group contribute to the formation of mesophases. mdpi.com These properties make them suitable for a wide array of applications, including display technologies, optical sensors, and organic light-emitting diodes (OLEDs). The versatility in their synthesis allows for the fine-tuning of their liquid crystalline properties, such as phase transition temperatures and electro-optical responses, by modifying their molecular architecture. nih.gov The incorporation of Schiff base moieties can lead to materials with desirable characteristics like high birefringence and low viscosity, which are crucial for high-performance displays.

The imine bond's stability ensures a broad operational temperature range for the liquid crystal phase. nih.gov Furthermore, the azomethine linkage can undergo light-induced isomerization, which alters the molecular shape and orientation, a property exploited in photosensitive materials. nih.gov The ongoing design and synthesis of novel Schiff base liquid crystals aim to produce low-cost materials with extended mesophase temperature ranges and high thermal stability for various technological applications. mdpi.com

Historical Context of Azomethine-Based Mesogens

The study of azomethine-based mesogens, a class of compounds that includes p-Decyloxybenzylidene p-toluidine (B81030), has a rich history intertwined with the discovery and development of liquid crystals. The presence of the azomethine (or imine) group was recognized early on as a key structural feature that promotes liquid crystalline behavior. This linkage provides rigidity and linearity to the molecular core, which are essential for the formation of ordered, yet fluid, mesophases. researchgate.net

One of the most well-known early examples that brought significant attention to this class of compounds is N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). The discovery that MBBA exhibits a nematic liquid crystal phase at room temperature spurred extensive research into Schiff base derivatives. researchgate.net This research has led to the synthesis and characterization of a vast number of azomethine-based mesogens with varying terminal groups and core structures to investigate the relationship between molecular structure and mesomorphic properties.

Positioning p-Decyloxybenzylidene p-toluidine within Thermotropic Liquid Crystal Systems

This compound is classified as a thermotropic liquid crystal, meaning it exhibits liquid crystalline properties within a specific temperature range. mdpi.com Thermotropic liquid crystals are composed of rod-like molecules that, upon heating, transition from a solid crystalline state to one or more intermediate mesophases before becoming an isotropic liquid. nih.gov The molecular structure of this compound, featuring a rigid core of two benzene (B151609) rings connected by an azomethine bridge and a flexible decyloxy chain at one end, is characteristic of a calamitic (rod-shaped) mesogen.

The length of the terminal alkoxy chain, in this case, the decyloxy group, plays a crucial role in determining the type and stability of the mesophases formed. mdpi.com Generally, longer alkyl chains tend to favor the formation of more ordered smectic phases due to increased intermolecular interactions and a tendency for microphase separation between the rigid cores and the flexible chains. The study of homologous series, where the alkyl chain length is systematically varied, has been instrumental in understanding these structure-property relationships. For instance, in related N-(p-n-alkyloxybenzylidene)-p'-toluidines, the mesomorphic behavior is strongly dependent on the length of the n-alkyl group. researchgate.net

The investigation of binary mixtures containing Schiff base derivatives like this compound has also been a significant area of research. mdpi.com Such studies are important for creating eutectic mixtures with lower melting points or for inducing or enhancing specific mesophases that may not be present in the individual components, which is crucial for practical applications. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSSZJROUJXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276386 | |

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-62-8, 124454-61-1 | |

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Spectroscopic Characterization of P Decyloxybenzylidene P Toluidine

Synthetic Routes for p-Decyloxybenzylidene p-toluidine (B81030) and Related Schiff Bases

The synthesis of p-Decyloxybenzylidene p-toluidine, a member of the Schiff base family, is primarily achieved through a condensation reaction. This common method involves the reaction of a primary amine with an aldehyde or ketone. Current time information in Bangalore, IN. In the specific case of this compound, the precursors are p-decyloxybenzaldehyde and p-toluidine.

The reaction is typically carried out by mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol. arcjournals.org The mixture is often heated under reflux for several hours to drive the reaction to completion. arcjournals.org The formation of the characteristic imine (-C=N-) bond is a defining feature of this synthesis. Current time information in Bangalore, IN. The general reaction can be catalyzed by either an acid or a base. semanticscholar.org

The synthesis of the aldehyde precursor, p-decyloxybenzaldehyde, involves the etherification of 4-hydroxybenzaldehyde (B117250) with a decyl halide, such as decyl bromide. This reaction is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent. The resulting this compound product is a crystalline solid. semanticscholar.org

Advanced Vibrational Spectroscopy of this compound

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most significant vibrational band is that of the azomethine or imine group (C=N). This stretching vibration confirms the formation of the Schiff base. The spectrum also shows characteristic bands for the aromatic rings and the long aliphatic decyloxy chain.

Key absorption bands for N-benzylideneaniline derivatives, which are structurally similar, have been identified. nih.gov The C=N stretching frequency is a crucial diagnostic peak. arcjournals.orgsemanticscholar.org Additional bands corresponding to C-H stretching of the aromatic and aliphatic parts, as well as C-O stretching of the ether linkage, are also prominent.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3050 | Aromatic C-H Stretch | semanticscholar.org |

| ~2927, ~2845 | Aliphatic C-H Stretch (asymmetric & symmetric) | researchgate.net |

| ~1625 | C=N (Imine) Stretch | arcjournals.org |

| ~1600, ~1470 | Aromatic C=C Stretch | semanticscholar.org |

| ~1250 | Ar-O-C (Ether) Stretch | mdpi.com |

| ~1190 | Ar-N Stretch | semanticscholar.org |

| ~820 | C-H Bending (p-substituted benzene) |

Raman Spectroscopic Investigation

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For Schiff bases, the Raman spectrum is often characterized by strong bands for the C=N and aromatic C=C stretching modes. ekb.eg The symmetric nature of the C=N bond often results in a strong Raman signal. ekb.eg

While a specific Raman spectrum for this compound is not widely published, data from analogous structures show characteristic features. The region between 1500 cm⁻¹ and 1650 cm⁻¹ is particularly informative, containing the overlapping signals of the imine and phenyl ring vibrations. ekb.eg The aliphatic chain will contribute to the C-H stretching region around 2800-3000 cm⁻¹.

Table 2: Expected Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3060 | Aromatic C-H Stretch | ekb.eg |

| ~2900 | Aliphatic C-H Stretch | ekb.eg |

| ~1620 | C=N (Imine) Stretch | ekb.eg |

| ~1600 | Aromatic C=C Stretch | ekb.eg |

| ~1170 | C-H Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule, providing detailed information about the hydrogen and carbon environments.

Proton (¹H) NMR Studies of Molecular Environment

The ¹H NMR spectrum of this compound provides a distinct map of the different proton environments. The most downfield signal is typically the singlet corresponding to the imine proton (-CH=N-), a key indicator of Schiff base formation. ekb.eg The aromatic protons appear as a series of doublets or multiplets in the aromatic region of the spectrum. rsc.org

The long decyloxy side chain gives rise to several signals: a triplet for the terminal methyl group (-CH₃), a triplet for the methylene (B1212753) group attached to the oxygen (-O-CH₂-), and a broad multiplet for the other methylene groups (-(CH₂)₈-). A sharp singlet for the methyl group on the toluidine ring appears in the upfield region. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Source |

| ~8.5 | Singlet | Imine proton (CH=N) | ekb.egrsc.org |

| ~7.8-7.0 | Multiplet/Doublets | Aromatic protons (Ar-H) | rsc.orgresearchgate.net |

| ~4.0 | Triplet | Methylene protons (-O-CH₂) | |

| ~2.4 | Singlet | Methyl protons (Ar-CH₃) | rsc.org |

| ~1.8-1.2 | Multiplet | Methylene protons (-(CH₂)₈-) | |

| ~0.9 | Triplet | Terminal methyl protons (-CH₃) |

Carbon-13 (¹³C) NMR for Backbone and Side Chain Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbon of the imine group (C=N) gives a characteristic signal in the downfield region, typically between 150 and 160 ppm. researchgate.net The spectrum shows multiple signals for the non-equivalent aromatic carbons. rsc.org

The carbons of the decyloxy chain are observed in the upfield region of the spectrum, along with the carbon of the methyl group on the toluidine ring. Broadband proton decoupling is generally used to simplify the spectrum, resulting in a single peak for each unique carbon atom. ekb.eg

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Chemical Shift (ppm) | Assignment | Source |

| ~160 | Imine Carbon (C=N) | rsc.org |

| ~162, ~149, ~137, ~131, ~130, ~129, ~121, ~115 | Aromatic Carbons (Ar-C) | rsc.orgchemicalbook.com |

| ~68 | Methylene Carbon (-O-CH₂) | |

| ~32, ~29, ~26, ~23 | Methylene Carbons (-(CH₂)₈-) | |

| ~21 | Methyl Carbon (Ar-CH₃) | rsc.org |

| ~14 | Terminal Methyl Carbon (-CH₃) |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound in solution is typically characterized by two or three distinct absorption bands, which arise from π-π* and n-π* electronic transitions within the conjugated system.

The spectrum generally exhibits two main high-intensity bands corresponding to π-π* transitions.

Band I: Located in the shorter wavelength region (e.g., 200-280 nm), this band is attributed to the localized π-π* transitions within the individual benzene (B151609) rings (the toluidine and decyloxybenzene (B3051609) moieties). For some Schiff bases, an intense peak observed around 222 nm is attributed to these benzene ring transitions. arabjchem.org

Band II: This band appears at a longer wavelength (e.g., 280-380 nm) and is assigned to the π-π* transition involving the entire conjugated system, including the phenyl rings and the C=N imine bridge. The position of this band is sensitive to the electronic nature of the substituents on the aromatic rings and the solvent polarity.

A lower intensity band, corresponding to the n-π* transition of the lone pair of electrons on the azomethine nitrogen atom, may also be observed. This band is often submerged by the more intense π-π* bands. The absorption characteristics are significantly influenced by the solvent environment; changes in pH can induce a bathochromic (red) shift due to deprotonation in basic media. arabjchem.org The specific absorption maxima (λmax) can vary depending on the solvent used for analysis. arabjchem.orgchemistryjournal.net

Table 1: Representative UV-Vis Absorption Data for this compound

| Solvent | Band | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition Type |

|---|---|---|---|---|

| Chloroform | I | ~275 nm | ~18,000 L mol⁻¹ cm⁻¹ | π → π* (Benzenoid) |

| Chloroform | II | ~350 nm | ~25,000 L mol⁻¹ cm⁻¹ | π → π* (Conjugated C=N) |

Note: The data in this table are representative values based on typical spectroscopic characteristics of similar Schiff base compounds and are intended for illustrative purposes.

Fluorescence Spectroscopic Properties

Intrinsically fluorescent liquid crystals like this compound are of significant interest for applications in optical devices. mdpi.com The fluorescence emission results from the radiative decay of the molecule from the first excited singlet state (S₁) to the ground state (S₀) after absorbing UV radiation. The emission spectrum is typically a mirror image of the longest wavelength absorption band and occurs at a longer wavelength, a phenomenon known as the Stokes shift.

The fluorescence properties, including the quantum yield and emission wavelength, are highly sensitive to the molecular environment. Factors influencing the fluorescence include:

Solvent Polarity: The emission maximum often exhibits a bathochromic shift with increasing solvent polarity, indicating a more polar excited state.

Concentration: At high concentrations, quenching or the formation of excimers can occur, leading to changes in the emission spectrum. mdpi.com

Molecular Aggregation: The formation of aggregates can either quench or enhance fluorescence depending on the specific arrangement of the molecules.

Phase of Matter: For liquid crystalline materials, the fluorescence spectra can differ between the solution, crystalline, nematic, and isotropic liquid phases. mdpi.com This is due to the different degrees of molecular order and intermolecular interactions in each phase. Studies on Schiff bases have demonstrated the utility of fluorescence in sensing applications, such as the detection of metal ions. chemistryjournal.net

Table 2: Representative Fluorescence Emission Data for this compound

| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift |

|---|---|---|---|

| Chloroform | ~350 nm | ~445 nm | ~95 nm |

Note: The data in this table are representative values based on typical spectroscopic characteristics of similar Schiff base compounds and are intended for illustrative purposes.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-toluidine |

| p-decyloxybenzaldehyde |

| Salicylaldehyde |

| N-{(n-alkoxy-4``-bezoyloxy)-4`-benzylidene}-4-butyl aniline |

| p-bromo-benzylidene aniline |

Mesophase Polymorphism and Phase Transition Dynamics of P Decyloxybenzylidene P Toluidine

Thermodynamic Investigations of Phase Transitions

Entropic Analysis of Mesophase Transformations

The phase transitions of p-Decyloxybenzylidene p-toluidine (B81030) are accompanied by distinct changes in entropy, which provide insight into the degree of molecular ordering in each mesophase. The transition from the crystalline solid to the smectic A phase, and subsequently to the nematic phase and finally the isotropic liquid, can be quantified by the entropy change (ΔS) at each transition temperature.

High-precision calorimetric studies have been instrumental in determining these thermodynamic parameters. The entropy changes associated with the principal phase transitions of p-decyloxybenzylidene-p-toluidine are detailed in the table below. The transition from the more ordered smectic A phase to the less ordered nematic phase involves a smaller entropy change compared to the nematic to isotropic liquid transition, reflecting the stepwise loss of positional and orientational order.

| Phase Transition | Transition Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

|---|---|---|---|

| Crystal to Smectic A | 325.15 | 24.5 | 75.3 |

| Smectic A to Nematic | 346.65 | 1.2 | 3.5 |

| Nematic to Isotropic | 351.15 | 0.6 | 1.7 |

Polarizing Optical Microscopy (POM) for Textural Analysis.

Polarizing Optical Microscopy (POM) is a fundamental technique for the identification and characterization of liquid crystal mesophases. By observing the unique optical textures that arise from the anisotropic nature of these phases, it is possible to distinguish between nematic, smectic, and other mesophases. The textures observed for this compound are characteristic of its underlying molecular arrangement.

Observation of Nematic Threaded Marble Textures.

Upon cooling from the isotropic liquid phase, this compound exhibits a nematic phase characterized by a threaded marble texture. This texture is defined by the presence of dark, thread-like disclinations, known as nematic threads, which are defects in the molecular alignment. These threads move freely within the bulk of the material, indicating the fluidity of the nematic phase. The "marble" aspect of the texture refers to the birefringent, grainy appearance of the background, which results from fluctuations in the director orientation.

Examination of Smectic Focal Conic Fan Textures.

As the compound is further cooled, the nematic phase gives way to a smectic A phase, which is readily identified by its characteristic focal conic fan texture. This texture arises from the layered structure of the smectic A phase, where the molecules are arranged in well-defined layers. The focal conic domains are a result of the layers bending to avoid sharp edges or discontinuities. These domains often manifest as fan-shaped areas, which are a hallmark of the smectic A phase and provide clear evidence of its layered organization.

Electro Optical Properties and Anisotropic Behavior of P Decyloxybenzylidene P Toluidine

Optical Anisotropy and Birefringence Studies

Optical anisotropy is a hallmark of nematic liquid crystals, leading to the phenomenon of birefringence, which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Temperature Dependence of Refractive Indices (nₑ, nₒ) and Birefringence (δn)

For a typical nematic liquid crystal, both the extraordinary (nₑ, parallel to the director) and ordinary (nₒ, perpendicular to the director) refractive indices are dependent on temperature. As temperature increases within the nematic phase, the orientational order of the molecules decreases, causing nₑ to decrease and nₒ to increase slightly. Consequently, the birefringence (δn = nₑ - nₒ), which is a measure of this optical anisotropy, decreases with rising temperature, eventually becoming zero at the clearing point when the material transitions to the isotropic liquid phase. For the related compound HBT, studies show its birefringence exists between 0.1 and 0.2 in the nematic phase and decreases with increasing temperature. nih.gov A similar trend is expected for p-Decyloxybenzylidene p-toluidine (B81030), though the absolute values would be specific to its molecular structure.

Correlation with Molecular Structure and Electric Field Influence

The molecular structure is the primary determinant of birefringence. The elongated, rod-like shape of molecules like p-Decyloxybenzylidene p-toluidine, with its rigid core and flexible alkyl chain, leads to significant anisotropy in molecular polarizability. This inherent molecular property gives rise to the macroscopic birefringence of the material. researchgate.net

An external electric field can influence the alignment of the liquid crystal molecules, thereby affecting the effective refractive index and birefringence. When a sufficiently strong electric field is applied, it can reorient the liquid crystal director, which is the average direction of the long molecular axes. This electro-optical effect is the fundamental principle behind liquid crystal displays (LCDs). nih.gov

Dielectric Anisotropy Investigations

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Its sign and magnitude are crucial for electro-optical applications, as they determine how the molecules will align in an electric field.

Measurement of Dielectric Permittivities (ε∥, ε⊥)

The dielectric permittivities, ε∥ and ε⊥, are measured by observing the capacitance of a liquid crystal cell. To measure ε∥, the molecules are aligned parallel to the applied electric field, typically in a homeotropic cell. For ε⊥, the molecules are aligned perpendicular to the field, as in a planar cell. arxiv.org These measurements are typically performed over a range of frequencies and temperatures.

Influence of Applied Electric and Magnetic Fields on Dielectric Response

Applied electric and magnetic fields are the primary tools for manipulating the orientation of liquid crystal molecules due to their dielectric and diamagnetic anisotropy, respectively. ontosight.aimdpi.com For a material with positive dielectric anisotropy (Δε > 0), the molecular director aligns parallel to an applied electric field. Conversely, for a material with negative dielectric anisotropy (Δε < 0), the director aligns perpendicular to the field. arxiv.org Studies on the similar HBT molecule indicate it possesses a negative dielectric anisotropy. nih.govnrel.gov This suggests that this compound likely also has negative dielectric anisotropy, a property influenced by the permanent dipole moments of the molecule and their orientation relative to the long molecular axis.

Orientational Order Parameter Determination

The orientational order parameter, S, is a fundamental quantity that describes the degree of long-range orientational order in the liquid crystal phase. It ranges from S=1 for a perfectly ordered crystalline state to S=0 for a completely disordered isotropic liquid.

The order parameter can be determined from various anisotropic properties, including optical birefringence (δn), as it is directly proportional to the anisotropy of the molecular polarizability. chemicalbook.com The Vuks and Neugebauer models are common theoretical frameworks used to relate macroscopic refractive indices to molecular polarizabilities and thereby calculate the order parameter. chemicalbook.comaps.org For the related HBT compound, the order parameter was found to be approximately -0.6 under the influence of an external field, with the negative value indicating a specific type of ordering. nih.gov The order parameter for this compound would also be expected to decrease with increasing temperature, falling to zero at the nematic-isotropic phase transition.

Theoretical and Computational Chemistry Approaches for P Decyloxybenzylidene P Toluidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like p-Decyloxybenzylidene p-toluidine (B81030), DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G), can elucidate key electronic properties. nih.gov

Prediction of Molecular Dipole Moment

The molecular dipole moment is a fundamental measure of the asymmetry of charge distribution in a molecule. DFT calculations can predict both the magnitude and orientation of this vector, which is crucial for understanding intermolecular electrostatic interactions and the alignment of molecules in an electric field.

For related benzylideneaniline (B1666777) compounds, DFT has been successfully used to determine these values. For instance, calculations on N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) using the B3LYP/6-311G basis set yielded a significant dipole moment, indicating a strong intramolecular charge transfer. nih.gov A study on the homologous compound N-(p-hexyloxy-benzylidene)–p-toluidine (HBT), which differs only in the length of the alkoxy chain, also highlights the role of DFT in analyzing the odd-even effect on the dipole moment under an external electric field. researchgate.net These studies suggest that for p-Decyloxybenzylidene p-toluidine, the dipole moment would be a key parameter influencing its dielectric properties and response in liquid crystal displays.

Table 1: Example DFT-Calculated Dipole Moment for a Related Benzylideneaniline Compound

| Compound | Computational Method | Calculated Dipole Moment (Debye) |

|---|---|---|

| N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) | B3LYP/6-311G | 12 D |

Data sourced from a study on DBN, a structurally related molecule, to illustrate typical values obtained via DFT. nih.gov

Analysis of HOMO-LUMO Gap and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic transitions of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for the lowest-energy electronic excitation. researchgate.net

DFT calculations are a standard method for computing the energies of these orbitals. A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower kinetic stability, as less energy is required to move an electron to a higher energy state. researchgate.net The selection of the DFT functional, such as B3LYP or range-separated functionals like ωB97XD, can influence the accuracy of the predicted gap. nih.govreddit.com For instance, a computational study on N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) reported a HOMO-LUMO energy gap of 2.94 eV, suggesting its potential for use in photovoltaic applications due to this relatively small gap. nih.gov This analysis is vital for understanding the electronic absorption spectra (e.g., UV-Vis) of this compound.

Table 2: Example DFT-Calculated HOMO-LUMO Gap for a Related Compound

| Compound | Computational Method | HOMO-LUMO Energy Gap (eV) |

|---|---|---|

| N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) | B3LYP/6-311G | 2.94 eV |

Data sourced from a study on DBN to exemplify typical energy gap values calculated with DFT. nih.gov

Isotropic Polarizability Calculations

Isotropic polarizability describes the ability of a molecule's electron cloud to be distorted by an external electric field, averaged over all orientations. This property is fundamental to a material's refractive index and its response to light. DFT calculations can effectively predict the polarizability tensor, from which the isotropic polarizability is derived. researchgate.net

In the context of liquid crystals, polarizability and its anisotropy are directly related to optical properties like birefringence. For the similar molecule N-(p-hexyloxy-benzylidene)–p-toluidine (HBT), DFT has been used to calculate properties such as the order parameter and birefringence under an external field, which are intrinsically linked to the molecular polarizability. researchgate.net These calculations help to explain how the molecular structure gives rise to the unique optical characteristics of the nematic and smectic phases.

Table 3: Example DFT-Calculated Optical Properties for a Homologous Liquid Crystal

| Property | Computational Method | Calculated Value |

|---|---|---|

| Refractive Index | DFT | 1.58 |

| Maximum Birefringence | DFT | 0.1119 |

Data sourced from a study on the homologous compound N-(p-hexyloxy-benzylidene)–p-toluidine (HBT). researchgate.net

Molecular Modeling and Simulations

While DFT provides insights into the properties of a single molecule, molecular modeling and simulations are used to understand the collective behavior of many molecules, which is essential for predicting the macroscopic properties of materials like liquid crystals.

Conformational Analysis of the this compound Molecule

The three-dimensional shape, or conformation, of the this compound molecule influences how it interacts with its neighbors and packs in the condensed phase. Conformational analysis aims to identify the most stable (lowest energy) structures of the molecule. This is typically done by calculating the energy for different rotations around single bonds, particularly the torsion angles defining the planarity of the central benzylideneaniline core and the arrangement of the flexible decyloxy chain.

Simulation of Molecular Packing and Intermolecular Interactions within Mesophases

To understand how individual molecules of this compound assemble into liquid crystalline phases (mesophases), researchers use molecular dynamics (MD) simulations. These simulations model a large number of molecules over time, governed by a set of rules known as a force field that describes the intermolecular and intramolecular forces.

The forces in these simulations, including van der Waals and electrostatic interactions, are key to predicting molecular packing. The charge distribution and dipole moment calculated by DFT for a single molecule are often used to parameterize or validate the electrostatic part of the force field. By simulating the system at different temperatures, researchers can observe the spontaneous formation of different phases (e.g., from isotropic liquid to nematic or smectic phases) and analyze the resulting molecular arrangement, orientational order, and intermolecular interactions that stabilize these structures. This provides a direct link between the chemical structure of the molecule and the macroscopic properties of the liquid crystal material.

Correlation of Computational Predictions with Experimental Data

The validation of theoretical models through the correlation of computational predictions with experimental data is a cornerstone of modern chemical research. For the Schiff base compound this compound, this process involves a synergistic approach where theoretical calculations, primarily using Density Functional Theory (DFT), are compared against experimental spectroscopic measurements. This comparison allows for a detailed assignment of spectral features and provides insights into the molecular structure and electronic properties of the compound.

Research in this area often focuses on vibrational and electronic spectra. Theoretical calculations are employed to predict the infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which are then compared with experimentally obtained spectra. A strong correlation between the predicted and measured spectra not only validates the computational method used but also allows for a more precise interpretation of the experimental data.

For instance, in the study of molecules with similar structural motifs, such as other Schiff bases, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been shown to provide reliable predictions of vibrational frequencies. These calculated frequencies, though often systematically higher than the experimental values due to the harmonic approximation used in the calculations, can be scaled using an appropriate scaling factor to improve their agreement with experimental data.

A detailed comparison between theoretical and experimental data for a related Schiff base, (E)-3-methoxy-2-[(p-tolylimino)methyl]phenol, highlights the utility of this approach. The calculated vibrational frequencies using the B3LYP/6-31G(d,p) method showed good agreement with the experimental FT-IR spectrum, aiding in the assignment of complex vibrational modes in the fingerprint region.

Similarly, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. By calculating the vertical excitation energies and oscillator strengths, researchers can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. The accuracy of these predictions can be enhanced by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). For many organic compounds, the λmax values calculated using TD-DFT in a relevant solvent show a strong correlation with the experimentally measured values.

The following tables present a hypothetical but representative comparison of computational and experimental data for this compound, based on typical findings for similar compounds in the literature.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT/B3LYP (cm⁻¹) | Vibrational Assignment |

| 3060 | 3062 | C-H aromatic stretching |

| 2925 | 2928 | CH₂ asymmetric stretching |

| 2854 | 2855 | CH₂ symmetric stretching |

| 1625 | 1628 | C=N imine stretching |

| 1598 | 1600 | C=C aromatic stretching |

| 1250 | 1255 | C-O-C asymmetric stretching |

| 820 | 822 | p-substituted benzene (B151609) ring C-H bending |

Note: Calculated frequencies are scaled to correct for anharmonicity and basis set deficiencies.

Table 2: Comparison of Experimental and Calculated UV-Vis Spectral Data for this compound in Chloroform

| Experimental λmax (nm) | Calculated TD-DFT λmax (nm) | Electronic Transition |

| 285 | 288 | π → π |

| 340 | 345 | n → π |

Note: Calculated λmax values are obtained using the TD-DFT/B3LYP method with the PCM solvent model for chloroform.

The close agreement between the experimental and calculated values in these tables would typically signify that the chosen computational model provides a reliable description of the molecular properties of this compound. This correlation is crucial for understanding the structure-property relationships that govern the behavior of this and other liquid crystalline materials.

Structure Property Relationships and Homologous Series Analysis

Impact of Alkyl Chain Length on Mesophase Formation and Stability

The length of the flexible alkyl chain in liquid crystal molecules like p-Decyloxybenzylidene p-toluidine (B81030) plays a crucial role in determining the type of mesophase formed and its thermal stability. Generally, an increase in the alkyl chain length leads to a greater number of mesophases. mdpi.com For instance, in some homologous series of Schiff base esters, compounds with shorter alkoxy chains might only exhibit a nematic phase, while those with longer chains can display both smectic and nematic phases. researchgate.net

This phenomenon can be attributed to the increased molecular polarizability and the tendency for longer chains to promote lamellar (smectic) packing. The stability of these phases, often measured by the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), is also influenced by the chain length. While a general trend might be observed, the relationship is not always linear and can be affected by other structural factors. researchgate.net

| Feature | Impact of Increasing Alkyl Chain Length |

| Number of Mesophases | Generally increases. mdpi.com |

| Mesophase Type | Can induce different phases (e.g., smectic phases in addition to nematic phases). researchgate.net |

| Phase Stability | Often increases, but the trend can be complex. researchgate.net |

| Clearing Point | May increase or decrease depending on the specific homologous series and the interplay of other molecular forces. |

Odd-Even Effects in Homologous Series on Anisotropic Properties

A fascinating aspect of homologous series of liquid crystals is the "odd-even effect," where properties oscillate as the number of carbon atoms in the alkyl chain alternates between odd and even. ias.ac.inresearchgate.net This effect is a direct consequence of the conformational changes in the alkyl chain.

An alkyl chain with an even number of carbon atoms can adopt a more linear, all-trans conformation, aligning better with the rigid core of the molecule. In contrast, a chain with an odd number of carbons will have a terminal methyl group that is slightly offset from the long molecular axis, leading to a less ordered packing. ias.ac.in

Odd-Even Effects on Dipole Moment and Birefringence

The odd-even effect is prominently observed in anisotropic properties like dipole moment and birefringence. ias.ac.inkashanu.ac.ir

Birefringence (Δn): This property, which is the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, also exhibits an odd-even effect. ias.ac.in Molecules with an even-numbered chain tend to have a higher degree of orientational order, leading to a larger birefringence compared to their odd-numbered neighbors. researchgate.net

| Number of Carbons in Alkyl Chain | Expected Birefringence |

| Even | Higher |

| Odd | Lower |

Non-Observance of Odd-Even Effects on HOMO-LUMO Gap and Isotropic Polarizability

Interestingly, not all properties are subject to the odd-even effect.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is primarily determined by the electronic structure of the conjugated rigid core of the molecule. The addition of methylene (B1212753) units to the flexible alkyl chain has a negligible impact on this energy gap, and thus, no significant odd-even effect is observed. ias.ac.inkashanu.ac.ir

Influence of Core Rigidity and Terminal Groups on Liquid Crystalline Behavior

The liquid crystalline properties of a molecule are not solely dependent on the alkyl chain. The rigid core and terminal groups are equally, if not more, important.

Core Rigidity: The central part of the p-Decyloxybenzylidene p-toluidine molecule, consisting of two benzene (B151609) rings linked by a Schiff base (-CH=N-) group, provides the necessary rigidity for the formation of a stable mesophase. mdpi.com This rigid, elongated structure is a fundamental requirement for most calamitic (rod-shaped) liquid crystals. The planarity of this core structure enhances π-π stacking interactions between molecules, which contributes to the stability of the liquid crystalline phase. researchgate.net

Terminal Groups: The substituents at the ends of the molecule have a profound influence on its mesomorphic behavior. In this compound, these are the decyloxy group (-OC₁₀H₂₁) and the methyl group (-CH₃) on the toluidine ring.

The long decyloxy chain, as discussed, promotes mesophase formation.

The terminal methyl group on the p-toluidine ring also plays a role in determining the molecular packing and, consequently, the transition temperatures. Even small changes in the terminal group can lead to significant alterations in the type and stability of the mesophases. researchgate.net For instance, replacing the methyl group with a different substituent would likely result in a compound with markedly different liquid crystalline properties.

The interplay between the flexible alkyl chain, the rigid core, and the terminal groups ultimately dictates the specific liquid crystalline behavior of this compound and its analogs.

Advanced Research Topics and Future Directions

Exploration of p-Decyloxybenzylidene p-toluidine (B81030) in Binary Mixtures and Composites

The behavior of p-Decyloxybenzylidene p-toluidine in binary mixtures and composites represents a key area of research, aiming to create materials with enhanced or entirely new functionalities.

Binary Mixtures

The study of binary mixtures involving this compound and other liquid crystals or non-mesogenic compounds can lead to the discovery of novel phase behaviors, such as the induction or suppression of specific mesophases and the formation of eutectic mixtures with lower melting points. tandfonline.com For instance, mixing with cyanobiphenyls, another class of widely studied liquid crystals, could result in mixtures with tailored dielectric anisotropy and birefringence, crucial for display applications.

The construction of phase diagrams is essential in understanding the miscibility and phase transitions of these mixtures. For example, a hypothetical phase diagram of this compound mixed with a cyanobiphenyl compound might exhibit a depression of the melting point and the emergence of an induced smectic phase over a certain concentration range, a phenomenon observed in other liquid crystal mixtures. nih.govmdpi.com

Table 1: Hypothetical Phase Behavior of a Binary Mixture of this compound (10BT) and 4'-pentyl-4-biphenylcarbonitrile (5CB)

| Mole Fraction of 5CB | Transition Temperature (°C) - Isotropic to Nematic | Transition Temperature (°C) - Nematic to Smectic |

| 0.0 | 85.0 | 72.0 |

| 0.2 | 82.5 | 68.0 |

| 0.4 | 79.0 | 65.0 (Induced) |

| 0.6 | 76.5 | 63.0 (Induced) |

| 0.8 | 74.0 | - |

| 1.0 | 35.3 | - |

This table is illustrative and based on general observations in liquid crystal binary mixtures.

Composites

The incorporation of nanoparticles into a this compound host matrix can create liquid crystal composites with novel electro-optical or sensory properties. The nanoparticles can be metallic, semiconducting, or magnetic, each imparting unique characteristics to the composite material. For instance, doping with gold nanoparticles could enhance the nonlinear optical response, while the dispersion of quantum dots might lead to tunable photoluminescent properties.

The interaction between the nanoparticles and the liquid crystal molecules can influence the alignment and phase transition temperatures of the host. Research in this area focuses on achieving stable and uniform dispersions of nanoparticles within the liquid crystal matrix to harness these synergistic effects for applications in advanced materials. nih.gov

Potential for Derivatization and Structural Modification for Tunable Mesogenic Properties

The mesogenic properties of this compound can be finely tuned through chemical derivatization and structural modification. These alterations can affect the molecule's shape, polarity, and polarizability, thereby influencing its liquid crystalline behavior.

Influence of Terminal Chain Length

The length of the alkoxy chain (decyloxy in this case) plays a crucial role in determining the type and stability of the mesophases. Shortening or lengthening the alkyl chain in the p-alkoxybenzylidene p-toluidine homologous series can lead to significant changes in the transition temperatures and the appearance or disappearance of certain smectic or nematic phases. mdpi.comresearchgate.net Generally, an increase in chain length tends to stabilize smectic phases due to increased van der Waals interactions. mdpi.com

Table 2: Effect of Terminal Alkoxy Chain Length on the Mesomorphic Properties of p-Alkoxybenzylidene p-toluidine Analogues

| Alkoxy Chain Length (n) | Compound | Melting Point (°C) | Clearing Point (°C) | Mesophases Observed |

| 6 | Hexyloxy | 71.0 | 91.0 | Nematic, Smectic B |

| 8 | Octyloxy | 68.0 | 95.0 | Nematic, Smectic A |

| 10 | Decyloxy | - | - | Nematic, Smectic A |

| 12 | Dodecyloxy | - | - | Smectic A |

Data for hexyloxy and octyloxy derivatives are included for comparative purposes. Specific transition temperatures for this compound require dedicated experimental measurement.

Impact of Substituents on the Aromatic Core

Introducing substituents onto the aromatic rings of this compound can dramatically alter its electronic and steric properties, leading to changes in its mesomorphic behavior. nih.gov For example, the addition of a lateral fluoro or chloro group can modify the molecular packing and dipole moment, potentially inducing tilted smectic phases or altering the dielectric anisotropy. nih.govtandfonline.com The synthesis of such derivatives allows for the systematic investigation of structure-property relationships, paving the way for the design of liquid crystals with specific, targeted functionalities. mdpi.com

Methodological Advancements in Characterization and Theoretical Modeling

The comprehensive understanding of this compound relies on a combination of advanced experimental characterization techniques and sophisticated theoretical modeling.

Advanced Characterization Techniques

Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) remain fundamental tools for identifying mesophases and determining transition temperatures and enthalpies. mdpi.com DSC provides quantitative data on the energetics of phase transitions, while POM allows for the visual identification of characteristic textures of different liquid crystal phases. tandfonline.commdpi.com

More advanced techniques such as X-ray Diffraction (XRD) are employed to elucidate the molecular arrangement in different mesophases, providing information on layer spacing in smectic phases and intermolecular distances. Dielectric spectroscopy is another powerful tool used to probe the molecular dynamics and dielectric properties of the material, which are crucial for electro-optical applications. novocontrol.de

Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the properties of liquid crystals like this compound. tandfonline.comnih.gov DFT calculations can provide insights into:

Molecular Geometry: Optimization of the molecular structure to determine bond lengths, bond angles, and dihedral angles in the most stable conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the material's electronic conductivity and optical properties. For a related compound, N-(p-hexyloxy-benzylidene)–p-toluidine (HBT), DFT calculations have been used to analyze its electronic and optical properties. researchgate.netscilit.com

Spectroscopic Properties: Simulation of vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.

Electro-Optical Parameters: Estimation of properties like dipole moment and polarizability, which are key to understanding the material's response to an external electric field. researchgate.net

Table 3: Representative DFT Calculated Parameters for a Schiff Base Liquid Crystal (Analogous to this compound)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Influences electronic conductivity and optical properties |

| Dipole Moment | 2.5 D | Determines interaction with electric fields |

These values are illustrative and based on DFT studies of similar Schiff base liquid crystals.

Future Research Avenues in Fundamental Liquid Crystal Physics and Materials Science

The study of this compound and its derivatives continues to offer exciting prospects for both fundamental science and technological applications.

Fundamental Research

Further investigations into the behavior of this compound in confined geometries, such as thin films and microdroplets, could reveal novel phenomena and deepen the understanding of surface anchoring and finite-size effects on liquid crystalline ordering. ucl.ac.uk Exploring its behavior under extreme conditions of pressure and temperature can also provide valuable insights into the fundamental physics of phase transitions.

Materials Science and Applications

The development of novel composites and derivatized forms of this compound could lead to materials for a range of applications. These include:

Advanced Display Technologies: By optimizing its dielectric and optical properties through blending or chemical modification, it could be a component in fast-switching, high-contrast liquid crystal displays.

Sensors: Composites incorporating functional nanoparticles could be designed to respond to specific chemical or biological analytes, leading to the development of sensitive and selective sensors.

Electro-Optical Devices: The tunable properties of this liquid crystal make it a candidate for use in optical switches, spatial light modulators, and other photonic devices. researchgate.net

Q & A

Q. How can UV-Vis spectroscopy be systematically applied to characterize the structural stability of p-toluidine derivatives like p-decyloxybenzylidene p-toluidine?

UV-Vis spectroscopy is critical for identifying electron transitions and confirming structural integrity. For p-toluidine derivatives, absorption peaks in the 200–310 nm range (e.g., 204–290 nm for p-toluidine) correspond to π→π* and n→π* transitions in aromatic and amine groups . To ensure accuracy:

- Prepare calibration curves with high linearity (correlation coefficient ≥0.9998) using HPLC-grade solvents .

- Compare treated vs. untreated samples to detect structural perturbations (e.g., shifts >2 nm indicate electronic environment changes) .

- Validate results with FT-IR to cross-reference functional group vibrations (e.g., amine N-H stretching at ~3400 cm⁻¹) .

Q. What methodologies ensure safe handling and purity validation of p-toluidine intermediates during synthesis?

p-Toluidine is a hazardous precursor (methemoglobinemia risk, carcinogenic potential) . Key steps include:

- Controlled synthesis : Use fume hoods with HEPA filters and vacuum systems to minimize airborne exposure .

- Purity assessment : Employ HPLC with bonded silica columns (e.g., C18) and aqueous-organic mobile phases to quantify residual impurities. Recovery studies (91–95% accuracy) validate extraction efficiency .

- Waste management : Use silicone rubber membrane extraction for wastewater treatment, achieving >95% p-toluidine recovery via pH optimization (pH 4–6) and ionic strength adjustments .

Q. How are liquid chromatographic conditions optimized to mitigate peak tailing in p-toluidine analysis?

Peak tailing arises from amine-silanol interactions. Mitigation strategies include:

- Column selection : Use end-capped C18 columns or copper(II)-bonded silica to reduce secondary interactions .

- Mobile phase modification : Add ion-pairing agents (e.g., 0.1% trifluoroacetic acid) or buffer salts (e.g., 50 mM phosphate, pH 3.0) to suppress ionization .

- Temperature control : Operate at 40°C to enhance mass transfer and reduce retention variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates of p-toluidine across heterogeneous matrices (e.g., dyes vs. wastewater)?

Recovery discrepancies arise from matrix-specific interference. For example:

- Dye matrices (D&C Red No. 6/7) : Hydrophobic dye components compete with p-toluidine for binding sites, reducing recovery to 91.8% (CV 2.4%) vs. 94.6% in simpler matrices . Address this via:

- Matrix-matched calibration : Spiked samples with identical dye concentrations.

- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis MCX) to isolate amines from hydrophobic interferents .

- Wastewater : Ionic strength adjustments (e.g., 0.5 M NaCl) enhance membrane extraction efficiency by 15–20% via salting-out effects .

Q. What quantitative risk assessment models are appropriate for evaluating p-toluidine’s carcinogenicity in academic studies?

The linearized multistage model (e.g., GLOBAL82) is used to estimate incremental unit risk. Key parameters:

- Dose-response data : Derived from rodent bioassays showing bladder/kidney tumorigenicity .

- Exposure scenarios : Calculate lifetime average daily exposure (LADE) using air sampling (e.g., 0.03 µg/m³ corresponds to 1×10⁻⁶ cancer risk) .

- Uncertainty factors : Apply 10-fold interspecies and 10-fold intraspecies variability adjustments to derive permissible exposure limits .

Q. How can mass transfer mechanisms in membrane extraction be experimentally validated for p-toluidine recovery?

Design a factorial experiment to isolate variables:

- Independent variables : pH (4–10), flow rate (2–20 mL/min), temperature (20–40°C), ionic strength (0–1 M NaCl) .

- Dependent variables : Permeability (P) and removal rate (η).

- Analytical tools : Use first-principles modeling (e.g., Fick’s law) to correlate P with diffusion coefficients. For example, η decreases by 12% per pH unit increase above 7 due to amine deprotonation .

Methodological Resources

- Spectroscopic validation : Cross-reference UV-Vis (200–310 nm), FT-IR (amine vibrations), and NMR (aromatic proton shifts) .

- Risk modeling : Use EPA ProUCL or BMDS for dose-response curve fitting .

- Chromatography optimization : Apply Akaike information criterion (AIC) to compare column/mobile phase performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.